6-Bromo-4-methoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWYBXFJOPLSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650884 | |
| Record name | 6-Bromo-4-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-79-7 | |
| Record name | 6-Bromo-4-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Methoxyquinazoline
Optimization of Synthetic Pathways and Process Chemistry
Green Chemistry Approaches in 6-Bromo-4-methoxyquinazoline Synthesis
In recent years, the principles of green chemistry have been integrated into the synthesis of quinazoline (B50416) derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Ultrasound-Assisted Synthesis: Sonochemistry offers a powerful tool for accelerating chemical reactions. Ultrasound irradiation can enhance the synthesis of quinazolinone precursors by promoting efficient condensation between o-aminobenzamides and aldehydes under ambient, metal-free conditions, often reducing reaction times to mere minutes. rsc.org This technique improves mass transfer and can lead to higher yields and purity. researchgate.net
Photocatalysis: Visible-light-driven photocatalysis represents a sustainable method for synthesizing quinazoline derivatives. mdpi.com Using sensitizers like curcumin (B1669340) with titanium dioxide (TiO₂) nanoparticles, one-pot, three-component reactions can proceed under mild conditions, achieving high product yields in short timeframes. mdpi.comresearchgate.net This method avoids the need for harsh oxidants by utilizing visible light energy. researchgate.net
Recyclable Catalysts: The development of magnetically separable nanocatalysts offers a significant advancement in sustainable synthesis. bohrium.combenthamdirect.com For instance, a magnetic nano-catalyst based on graphene oxide supported with copper has been used for the three-component, one-pot synthesis of quinazolines under solvent-free conditions. nih.gov These catalysts demonstrate high efficiency, can be easily separated from the reaction mixture via an external magnet, and reused multiple times without a significant loss in activity, aligning with the green chemistry goal of catalyst recyclability. bohrium.combenthamdirect.comnih.gov
Microwave-Assisted Synthesis: Microwave irradiation is a well-established green technique that dramatically reduces reaction times, often from hours to minutes, while improving yields. nih.govbeilstein-journals.org It has been successfully applied to various steps in quinazoline synthesis, including cyclization and condensation reactions, by providing rapid and uniform heating. nih.govbeilstein-journals.org
Functional Group Interconversions and Derivatization Strategies
The this compound molecule possesses three key reactive sites: the C-4 position bearing the methoxy (B1213986) group, the C-6 position with the bromine atom, and the methoxy group itself. Each site allows for distinct and strategic chemical modifications.
Nucleophilic Substitution Reactions at C-4
The C-4 position of the quinazoline ring is electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). While a chlorine atom is a more conventional leaving group, the methoxy group can also be displaced by potent nucleophiles, particularly in activated systems or under specific reaction conditions. This reaction is crucial for introducing a variety of functional groups at this position. For example, studies on related quinoline (B57606) and quinazoline systems show that O-aryl and methoxy moieties can be displaced by strong nucleophiles such as amines and thiols. researchgate.netnih.gov The synthesis of various aniline-substituted quinazolines proceeds through the nucleophilic displacement of a leaving group at the C-4 position. nih.gov
Cross-Coupling Reactions at the Bromine-Substituted C-6 Position
The bromine atom at the C-6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for generating molecular diversity.
The Suzuki–Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgwwjmrd.com This reaction is highly effective for functionalizing the C-6 position of this compound. By coupling with various aryl or heteroaryl boronic acids or esters, a diverse library of 6-arylquinazolines can be synthesized. nih.govresearchgate.net The reaction typically employs a palladium catalyst such as palladium acetate (B1210297) or a preformed Pd(0) complex, a phosphine (B1218219) ligand, and a base. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Quinazoline Scaffolds
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | None | Na₂CO₃ | Acetone/Water | 40-45 °C | nih.govresearchgate.net |
| CataXCium A Pd G3 | (built-in) | K₃PO₄ | Dioxane/Water | 100 °C | nih.gov |
Beyond the Suzuki reaction, several other palladium-catalyzed cross-couplings are instrumental in derivatizing the C-6 position.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, introducing an alkynyl substituent. organic-chemistry.orgwikipedia.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.net This method has been successfully applied to various 6-halo-quinazolinones. snu.edu.in
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgyoutube.com This reaction provides a direct method for vinylation at the C-6 position. organic-chemistry.orgmdpi.com
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It allows for the introduction of a wide range of amino functionalities at the C-6 position, a common modification in pharmacologically active molecules. nih.govacsgcipr.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgnih.gov
Table 2: Overview of Other Cross-Coupling Reactions at the C-6 Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd complex + Cu(I) salt |
| Heck | Alkene | C(sp²)-C(sp²) (vinyl) | Pd catalyst (e.g., Pd(OAc)₂) |
| Buchwald-Hartwig | Amine | C(sp²)-N | Pd catalyst + Phosphine ligand |
Chemical Modifications of the Methoxy Group
The methoxy group at C-4 can be chemically modified, most commonly through ether cleavage (demethylation) to yield the corresponding 4-hydroxyquinazoline. organic-chemistry.org This product exists in tautomeric equilibrium, predominantly as the more stable quinazolin-4(3H)-one form. rsc.org This transformation is significant as the quinazolinone scaffold is a privileged structure in medicinal chemistry. The cleavage is typically achieved under acidic conditions using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃), or via other specialized methods. organic-chemistry.orgwikipedia.org This reaction unmasks a hydrogen-bond-donating group, which can be critical for biological activity.
Reaction Mechanism Elucidation and Selectivity Studies
A thorough understanding of reaction mechanisms is paramount for controlling selectivity and optimizing reaction conditions in the synthesis of complex molecules derived from this compound.
The transformation of the C-Br bond at the 6-position of this compound is readily achieved through various palladium-catalyzed cross-coupling reactions. The choice of the catalytic system, including the palladium precursor, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
For Suzuki-Miyaura coupling reactions, a common method for forming C-C bonds, a variety of palladium catalysts and ligands can be employed. While specific optimization for this compound is not extensively documented, studies on similar aryl bromides suggest that catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are effective. mdpi.comresearchgate.net The optimization of such reactions often involves screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) to find the ideal conditions. mdpi.comlassbio.com.br Automated high-throughput experimentation has emerged as a powerful tool for rapidly optimizing complex catalytic systems for Suzuki-Miyaura reactions, considering variables such as catalyst, ligand, temperature, and reaction time. nih.gov
The Heck reaction, another important palladium-catalyzed C-C bond-forming reaction, can also be applied to this compound. The optimization of Heck reaction conditions involves careful selection of the catalyst, base, and solvent to control factors like regioselectivity and to avoid side reactions. covasyn.comdntb.gov.ua Mechanistic studies of palladium-catalyzed reactions often focus on the role of the ligand in promoting key steps such as oxidative addition and reductive elimination.
Table 2: Common Catalytic Systems for Cross-Coupling Reactions of Aryl Bromides
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | mdpi.com |
| Suzuki-Miyaura | Pd(OAc)₂ | Buchwald-type ligands | Cs₂CO₃ | Toluene | lassbio.com.br |
| Heck | Pd(OAc)₂ | Phosphine or N-heterocyclic carbene ligands | Triethylamine | DMF | covasyn.com |
The presence of multiple potentially reactive sites in this compound and its derivatives necessitates a deep understanding of the factors that govern selectivity.
Chemoselectivity often arises in molecules with multiple halogen atoms. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. mdpi.comlassbio.com.br This principle allows for the selective reaction at a C-Br bond in the presence of a C-Cl bond. In the context of this compound, if a chlorine atom were also present on the ring, the C-Br bond at the 6-position would be expected to react preferentially in a cross-coupling reaction. Furthermore, in reactions with organometallic reagents like Grignard reagents, chemoselectivity between different carbon-halogen bonds can be achieved.
Regioselectivity is a key consideration when multiple positions on the quinazoline ring are available for reaction. In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazolines, substitution occurs preferentially at the C-4 position. mdpi.com This is attributed to the higher electrophilicity of the C-4 carbon, which has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com For this compound, a nucleophilic attack would likely lead to the displacement of the methoxy group at the C-4 position, as it is a better leaving group than a hydride ion and is activated by the ring nitrogens. In contrast, for palladium-catalyzed cross-coupling reactions, the reaction will occur at the site of the halogen, in this case, the C-6 position.
Medicinal Chemistry and Pharmacological Investigations of 6 Bromo 4 Methoxyquinazoline Derivatives
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The systematic modification of the 6-bromo-4-methoxyquinazoline scaffold has been a key strategy in the development of novel therapeutic candidates. Structure-activity relationship (SAR) studies have provided valuable insights into the roles of different substituents and their impact on biological activity.
Impact of Bromine Substitution on Biological Activity and Selectivity
The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline (B50416) ring is a well-established strategy for enhancing the anticancer effects of these compounds. nih.govnih.gov Studies on various 6-bromoquinazoline (B49647) derivatives have consistently demonstrated that this substitution contributes significantly to their cytotoxic and antiproliferative activities. The bromine atom's electron-withdrawing nature and its ability to form halogen bonds can influence the molecule's binding affinity and selectivity for target proteins, such as epidermal growth factor receptor (EGFR) kinases. nih.gov
Role of the Methoxy (B1213986) Group in Ligand-Receptor Interactions
While direct studies on the role of the 4-methoxy group in this compound are limited, the influence of methoxy substituents in related quinazoline and quinoline (B57606) derivatives provides valuable insights. The methoxy group is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor and influencing the molecule's conformation and lipophilicity. nih.gov Its presence at the C-4 position can orient the molecule within a binding pocket, facilitating key interactions with amino acid residues.
In the broader context of kinase inhibitors, methoxy groups are often involved in forming crucial hydrogen bonds with the hinge region of the ATP-binding site, a common feature for many potent inhibitors. The electronic effects of the methoxy group can also modulate the reactivity of the quinazoline ring system, further impacting its biological activity.
Influence of C-4 Substituents on Pharmacological Profiles
The C-4 position of the quinazoline ring is a critical point for modification and has been extensively explored to modulate the pharmacological profiles of these derivatives. While this article focuses on the 4-methoxy substitution, it is informative to consider the impact of other substituents at this position on the 6-bromoquinazoline core to understand the significance of the methoxy group.
Design and Synthesis of Novel Analogs for Enhanced Potency and Efficacy
The design and synthesis of novel analogs based on the this compound scaffold aim to optimize its therapeutic properties. A common synthetic route to 6-bromoquinazolines involves the initial bromination of anthranilic acid, followed by cyclization to form the quinazolinone core. nih.govnih.gov Subsequent modifications can be introduced at various positions.
For the synthesis of this compound, a key intermediate would be 6-bromo-4-chloroquinazoline, which can be prepared from the corresponding 6-bromoquinazolin-4-one. The 4-chloro group can then be displaced by a methoxy group through nucleophilic substitution.
The rational design of new analogs often involves computational methods, such as molecular docking, to predict the binding modes and affinities of the designed compounds with their target proteins. nih.gov This approach allows for the prioritization of compounds for synthesis and biological evaluation, accelerating the discovery of more potent and selective agents. nih.govnih.gov
Target-Specific Pharmacological Evaluations
The pharmacological evaluation of this compound derivatives has primarily focused on their potential as anticancer agents, given the established role of the quinazoline scaffold in oncology.
Anticancer and Antitumor Potential
A significant body of research has highlighted the anticancer and antitumor potential of 6-bromoquinazoline derivatives. nih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, most notably the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
One of the primary targets for many quinazoline-based anticancer agents is the epidermal growth factor receptor (EGFR) family of tyrosine kinases. nih.gov Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several 6-bromoquinazoline derivatives have been synthesized and evaluated for their ability to inhibit EGFR and have shown promising results.
The cytotoxic activity of these compounds is typically assessed against a panel of human cancer cell lines. The data from these assays, often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), provide a measure of the compound's potency.
Below are tables summarizing the anticancer activity of various 6-bromoquinazoline derivatives, which, while not all being 4-methoxy substituted, provide a strong indication of the potential of this chemical class.
Table 1: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives
| Compound | R | Cell Line: MCF-7 IC50 (µM) | Cell Line: SW480 IC50 (µM) |
| 8a | -(CH2)5CH3 | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | -(CH2)6CH3 | 43.14 ± 4.51 | 55.45 ± 4.88 |
| 8c | -CH2-Ph | 48.74 ± 5.23 | 65.14 ± 3.25 |
| 8d | -CH2-(3-CH3)Ph | 59.15 ± 5.73 | 72.45 ± 2.90 |
| 8e | -CH2-(4-CH3)Ph | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8f | -CH2-(4-Cl)Ph | 49.85 ± 2.54 | 69.87 ± 4.51 |
| 8g | -CH2-(4-Br)Ph | 51.14 ± 3.54 | 70.14 ± 3.65 |
| 8h | -CH2-(4-NO2)Ph | 53.21 ± 4.12 | 71.45 ± 4.21 |
| Doxorubicin | 0.8 ± 0.05 | 1.1 ± 0.09 | |
| Cisplatin | 11.4 ± 0.87 | 13.2 ± 1.02 | |
| Erlotinib | 9.9 ± 0.14 | 12.8 ± 0.95 |
Data sourced from a study on 6-bromo quinazoline derivatives, highlighting the impact of substitutions at the 2- and 3-positions on anticancer activity. nih.gov
Table 2: Anticancer Activity of 6-Bromo-2-aryl-quinazolin-4(3H)-one Derivatives
| Compound | Ar | Cell Line: MCF-7 IC50 (µM) | Cell Line: A549 IC50 (µM) | Cell Line: SKOV3 IC50 (µM) |
| 1a | Phenyl | >100 | >100 | >100 |
| 1b | 4-Chlorophenyl | 22.5 | 35.2 | 41.3 |
| 1c | 2,4-Dichlorophenyl | 15.8 | 25.1 | 30.2 |
| 1d | 4-Methylphenyl | 45.6 | 60.1 | 75.4 |
| 1e | 4-Methoxyphenyl | 30.2 | 48.7 | 55.9 |
| 1f | 4-Nitrophenyl | 18.9 | 29.8 | 36.7 |
| 1g | 3,4,5-Trimethoxyphenyl | 25.6 | 38.9 | 42.1 |
| Cisplatin | 8.5 | 10.2 | 12.5 |
This table presents data on 6-bromo quinazolinone derivatives with various aryl substitutions at the 2-position, demonstrating the influence of these groups on cytotoxicity. nih.gov
These studies collectively underscore the significance of the 6-bromoquinazoline scaffold as a promising template for the development of novel anticancer agents. Further investigations focusing specifically on this compound and its derivatives are warranted to fully elucidate their therapeutic potential.
Antimicrobial Activities
In addition to their anticancer properties, quinazoline derivatives have been explored for their antimicrobial effects. researchgate.netmediresonline.orgmediresonline.org The emergence of drug-resistant bacterial strains necessitates the search for new antimicrobial agents, and 6-bromo-quinazoline derivatives have shown promise in this area. nih.gov
Various derivatives of 6-bromo-quinazoline have been synthesized and evaluated for their activity against a range of pathogenic microbes. Studies have shown that these compounds possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
One study investigated new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, which exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Another compound, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, also showed high activity against several bacterial species, including S. aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, with zones of inhibition ranging from 10 to 16 mm. mediresonline.orgmediresonline.org In some cases, the activity of these synthesized compounds was higher than that of the standard antibacterial drug Ciprofloxacin. mediresonline.orgmediresonline.org
The proposed mechanism of action for some related bromo-indole derivatives involves rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, suggesting a mode of action that could be less susceptible to common resistance mechanisms. nih.gov
| Compound Class | Bacterial Species | Activity Noted | Source |
|---|---|---|---|
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis | Significant antibacterial activity | researchgate.net |
| Staphylococcus aureus | Significant antibacterial activity | researchgate.net | |
| Pseudomonas aeruginosa | Significant antibacterial activity | researchgate.net | |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Zone of inhibition: 10-16 mm | mediresonline.orgmediresonline.org |
| Bacillus species | Zone of inhibition: 10-16 mm | mediresonline.orgmediresonline.org | |
| Escherichia coli | Zone of inhibition: 10-16 mm | mediresonline.orgmediresonline.org | |
| Klebsiella pneumonia | Zone of inhibition: 10-16 mm | mediresonline.orgmediresonline.org |
Antifungal Efficacy and Proposed Mechanisms (e.g., Chitin (B13524) Synthase Inhibition)
Derivatives of 6-bromoquinazoline have demonstrated notable antifungal properties against a range of plant pathogenic fungi. One such derivative, 6-bromo-4-ethoxyethylthio quinazoline, has been evaluated for its antifungal effects using the mycelial growth rate method. The bioassay results revealed that this compound possesses significant antifungal activities, with EC50 values ranging from 17.47 to 70.79 μg/mL against various fungi. nih.gov
To elucidate the mechanism of action, studies were conducted on Gibberella zeae. Following treatment with 6-bromo-4-ethoxyethylthio quinazoline at a concentration of 100 μg/mL for 12 hours, several metabolic changes were observed in the mycelia. These included a decrease in reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. A corresponding decline in chitinase (B1577495) activity was also noted. nih.gov These findings suggest that the antifungal action of this 6-bromoquinazoline derivative may be attributed to the disruption of fungal cell wall synthesis and key metabolic pathways. In a related context, a series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives have been investigated as potential chitin synthase inhibiting agents and antifungal agents. nih.gov
Another study highlighted the antifungal potential of 3-alkylquinazolin-4-one derivatives, with 6-bromo-3-propylquinazolin-4-one (B7488161) being identified as having good antifungal activity. researchgate.net Furthermore, research on novel 6,8-dibromo-4(3H)quinazolinone derivatives has also shown promising antifungal activity. nih.gov Specifically, compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc was found to be a potent in vitro antifungal agent with Minimum Inhibitory Concentrations (MICs) of 0.78 and 0.097 μg/ml against Candida albicans and Aspergillus flavus, respectively. nih.gov
Table 1: Antifungal Activity of 6-Bromoquinazoline Derivatives
| Compound | Fungal Strain | Activity Metric | Value |
|---|---|---|---|
| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | EC50 | 17.47 - 70.79 μg/mL |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | Candida albicans | MIC | 0.78 μg/mL |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | Aspergillus flavus | MIC | 0.097 μg/mL |
Antimalarial Investigations and Target Identification
The quinoline and quinazoline scaffolds are central to the development of antimalarial agents. While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, tebuquine (B1682963), a 4-aminoquinoline, demonstrates significantly higher activity than chloroquine (B1663885) both in vitro and in vivo. research.fi Molecular modeling studies of tebuquine and its analogues have explored their interaction with the proposed cellular receptor, heme. research.fi
Further research into novel 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives has yielded compounds with high in vitro and in vivo antimalarial activity, with no cross-resistance to chloroquine. nih.gov The most promising of these compounds exhibited an IC50 of less than 1 ng/mL against various Plasmodium falciparum clones. nih.gov These findings underscore the potential of the quinoline core in developing new antimalarial therapies.
Investigations into styrylquinoline derivatives have also revealed promising antiplasmodial activity. nih.gov Some of these compounds show more potent inhibitory activity against chloroquine-resistant strains than chloroquine-sensitive strains, suggesting a different mechanism of action from that of chloroquine. nih.gov While the exact molecular target for these compounds is yet to be fully elucidated, their efficacy highlights the continued importance of exploring quinoline-based structures in the search for novel antimalarial drugs.
Antiviral Properties and Cellular Targets
The antiviral potential of 6-bromoquinazoline derivatives has been explored against a variety of viruses. In one study, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and tested for their antiviral activity. mdpi.com Among the synthesized compounds, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone demonstrated the most potent antiviral activity, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml against the vaccinia virus in E(6)SM cell culture. mdpi.com This suggests that this particular derivative may have activity against Pox viruses, including variola. mdpi.com However, none of the compounds in this series showed significant anti-HIV activity. mdpi.com
In another line of research, novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were designed and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). rsc.orgresearchgate.net The results indicated that many of these compounds exhibited moderate to good anti-TMV activity. rsc.orgresearchgate.net Notably, compounds M2 and M6 showed significant protection against TMV in vivo, with 50% effective concentration (EC50) values of 138.1 and 154.8 μg/mL, respectively, which were superior to the reference drug, Ribavirin (436.0 μg/mL). rsc.org Previous work by the same research group had also established that S-substituted 6-bromo-4-alkylthioquinazoline derivatives possess good antifungal activities, indicating the broad-spectrum antimicrobial potential of this scaffold. rsc.org
The host cell is crucial for the replication of viruses, and targeting host machinery is a promising therapeutic strategy. mdpi.com While specific cellular targets for the antiviral action of this compound derivatives are still under investigation, the broader class of quinazoline derivatives has been shown to interact with various cellular components.
Table 2: Antiviral Activity of 6-Bromoquinazoline Derivatives
| Compound | Virus | Cell Line | Activity Metric | Value |
|---|---|---|---|---|
| 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | Vaccinia virus | E(6)SM | MIC | 1.92 µg/ml |
| Compound M2 (4-thioquinazoline derivative) | Tobacco Mosaic Virus | in vivo | EC50 | 138.1 µg/mL |
| Compound M6 (4-thioquinazoline derivative) | Tobacco Mosaic Virus | in vivo | EC50 | 154.8 µg/mL |
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the potential of 6-bromo-4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents. A series of novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives were synthesized and showed promising anti-inflammatory and analgesic activities in animal models. nih.gov Similarly, novel 6,8-dibromo-4(3H)quinazolinone derivatives have also demonstrated significant anti-inflammatory and analgesic properties. nih.govmdpi.com
In one study, the analgesic activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one derivatives was evaluated using an acetic acid-induced writhing model in mice. nih.gov The results showed that these compounds exhibited significant analgesic activity. nih.gov Compound 1 displayed analgesic activity of 61.33% and 71.14% at dose levels of 20mg/kg and 40mg/kg, respectively. nih.gov Compound 2 demonstrated even higher analgesic activity of 69.49% and 83.18% at the same dose levels, surpassing the activity of the standard analgesic drug, indomethacin. nih.gov
The anti-inflammatory effects of related coumarin (B35378) derivatives have been linked to the regulation of MAPK and NF-κB signaling pathways. For instance, 6-methylcoumarin (B191867) has been shown to reduce the production of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages by inhibiting these pathways. While the precise mechanisms for this compound derivatives are still being elucidated, these findings suggest a potential avenue for their anti-inflammatory action.
Table 3: Analgesic Activity of 6-Bromoquinazoline Derivatives
| Compound | Dose | Analgesic Activity (%) |
|---|---|---|
| Compound 1 | 20mg/kg | 61.33 |
| Compound 1 | 40mg/kg | 71.14 |
| Compound 2 | 20mg/kg | 69.49 |
| Compound 2 | 40mg/kg | 83.18 |
Other Emerging Pharmacological Profiles (e.g., Antihypertensive, Anticonvulsant, Antitubercular, Antioxidant, Antiobesity)
The quinazoline scaffold is a versatile platform that has been explored for a wide range of pharmacological activities. While direct evidence for this compound derivatives in some of these areas is still emerging, studies on structurally related compounds suggest potential applications.
Antihypertensive: Derivatives of 4-amino-6,7-dimethoxyquinazoline have been synthesized and evaluated as potential alpha 1-adrenoceptor antagonists for the treatment of hypertension. nih.gov Several of these compounds showed good antihypertensive activity when administered to spontaneously hypertensive rats. nih.gov Additionally, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives also demonstrated the ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov
Anticonvulsant: Quinazolin-4(3H)-one derivatives are recognized for their potential anticonvulsant and central nervous system depressant activities. nih.gov Various synthesized quinazolin-4(3H)-ones have shown good anticonvulsant activity in preclinical models. mdpi.com For example, a series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds exhibited notable anticonvulsant effects. mdpi.com
Antitubercular: The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds. mdpi.com A screening of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of Mycobacterium tuberculosis. mdpi.com One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, with a MIC90 value of 0.63-1.25 μM. mdpi.com
Antioxidant: While specific studies on the antioxidant properties of this compound derivatives are limited, the broader class of bromophenol derivatives has been investigated for such activities. rsc.orgnih.gov Some synthesized methylated and acetylated bromophenol derivatives have been shown to ameliorate oxidative damage and ROS generation in cellular models. nih.gov
Antiobesity: Currently, there is a lack of specific research on the antiobesity effects of this compound derivatives.
Molecular Mechanism of Action Studies
Investigation of Enzyme and Receptor Binding Affinity
To understand the pharmacological effects of 6-bromoquinazoline derivatives at a molecular level, studies have been conducted to investigate their binding affinity to various enzymes and receptors. Molecular docking and molecular dynamics (MD) simulations have been employed to explore the interactions of these compounds with their biological targets.
In the context of anticancer research, the binding affinity of 6-bromo quinazoline derivatives against Epidermal Growth Factor Receptor (EGFR) and its mutated form has been investigated. nih.gov The binding energies of compounds 8a and 8c were calculated to be -6.7 and -5.3 kcal/mol, respectively. nih.gov These compounds were found to form hydrogen bonds and other significant interactions with key residues within the receptor's active site. nih.gov
For antiviral applications, microscale thermophoresis (MST) experiments have been used to study the interaction between 4-thioquinazoline derivatives and the tobacco mosaic virus coat protein (TMV CP). rsc.org These experiments suggested a potential interaction between the synthesized compounds and the viral protein, providing a possible mechanism for their antiviral activity. rsc.orgresearchgate.net
Table 4: Binding Affinity of 6-Bromoquinazoline Derivatives
| Compound | Target | Method | Binding Energy (kcal/mol) |
|---|---|---|---|
| Compound 8a | EGFR | Molecular Docking | -6.7 |
| Compound 8c | EGFR | Molecular Docking | -5.3 |
Elucidation of Specific Cellular Signaling Pathway Interrogation
Derivatives of 6-bromoquinazoline have been primarily investigated for their role as inhibitors of key enzymes in cellular signaling cascades, particularly those implicated in cancer progression. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a major focus of this research. nih.govfrontiersin.org EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MAPK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and migration. clinpgx.orgnih.gov
The 4-anilinoquinazoline (B1210976) scaffold, a close structural relative of this compound, is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.gov Compounds like gefitinib (B1684475) and erlotinib, which feature this core structure, compete with ATP for binding to the catalytic domain of the EGFR kinase, thereby inhibiting its autophosphorylation and subsequent downstream signaling. clinpgx.org Research on 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline, another related compound, has shown it to be a potent inhibitor of EGFR tyrosine kinase, preventing its activation and the proliferation of cancer cells. nih.gov
Furthermore, the PI3K/Akt/mTOR signaling pathway is another critical cascade often dysregulated in cancer. nih.govwikipedia.org Some quinazoline derivatives have been explored as inhibitors of PI3K, a key enzyme in this pathway. nih.gov By inhibiting PI3K, these compounds can block the downstream effects of Akt, a serine/threonine kinase that promotes cell survival and proliferation. nih.gov While direct studies on this compound's interaction with the PI3K/Akt/mTOR pathway are not extensively documented, the known cross-talk between the EGFR and PI3K/Akt pathways suggests that EGFR inhibition by quinazoline derivatives could indirectly affect PI3K/Akt signaling. mdpi.com
Molecular docking studies on 6-bromoquinazoline derivatives have further elucidated their interaction with the ATP-binding site of EGFR, providing a rationale for their inhibitory activity. nih.gov These computational models help in understanding the structure-activity relationships and in designing more potent inhibitors.
Preclinical Drug Development Considerations
The progression of a promising chemical entity like this compound from a lead compound to a clinical candidate involves rigorous preclinical evaluation. This includes in silico predictions of its drug-like properties and extensive optimization of its pharmacokinetic and pharmacodynamic profiles.
In the early stages of drug discovery, computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in identifying potential liabilities that could lead to failure in later stages of development. For quinazoline derivatives, several in silico studies have been conducted to evaluate their drug-likeness. ijper.orgnih.gov
The following table illustrates the kind of data generated in a typical in silico ADMET prediction for a hypothetical compound, as specific data for this compound is not available in the provided search results.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | < 500 g/mol | < 500 |
| LogP | < 5 | -2 to 5 |
| Hydrogen Bond Donors | < 5 | 0 - 5 |
| Hydrogen Bond Acceptors | < 10 | 0 - 10 |
| Human Intestinal Absorption | High | > 80% |
| Blood-Brain Barrier Penetration | Low/High | Varies by target |
| hERG Inhibition | Low risk | Non-inhibitor |
| Ames Mutagenicity | Negative | Non-mutagenic |
This table is for illustrative purposes only and does not represent actual data for this compound.
Once a lead compound is identified, medicinal chemists undertake structural modifications to improve its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The goal of PK optimization is to ensure that the drug reaches its target in the body in sufficient concentration and for an adequate duration. This involves modifying the molecule to enhance its absorption, distribution, and metabolic stability, while also controlling its rate of excretion. For anticancer quinazolines, strategies such as altering substituents on the quinazoline ring have been employed to improve their pharmacokinetic profiles. mdpi.comresearchgate.net
Pharmacodynamic optimization, on the other hand, focuses on enhancing the drug's biological effect at its target. For EGFR inhibitors, this often involves modifications to increase their binding affinity and selectivity for the EGFR kinase domain. nih.gov The introduction of different functional groups at various positions of the quinazoline scaffold can significantly impact its interaction with the target protein. mdpi.com For instance, the development of second and third-generation EGFR inhibitors has been driven by the need to overcome resistance mechanisms that arise with earlier drugs. aacrjournals.org These newer agents often feature modifications that allow for irreversible binding to the EGFR active site or improved activity against mutant forms of the enzyme. chemrxiv.org
Computational and Theoretical Investigations of 6 Bromo 4 Methoxyquinazoline
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins.
Molecular docking simulations are employed to predict how a ligand, such as a quinazoline (B50416) derivative, fits into the binding pocket of a target protein and to estimate the strength of this interaction, often expressed as binding energy. For instance, in studies of 6-bromo quinazoline-4(3H)-one derivatives, docking was used to assess their binding affinity against both wild-type and mutated EGFR. nih.gov The calculated binding energies for two such derivatives, compounds 8a and 8c, were -6.7 kcal/mol and -5.3 kcal/mol, respectively, against the wild-type EGFR. nih.govresearchgate.net A lower binding energy value typically suggests a more favorable and stable interaction.
In another example, the binding energy for derivative 8a with a mutated form of EGFR was calculated to be -6.8 kcal/mol, indicating a strong interaction with the drug-resistant mutant as well. nih.gov These theoretical calculations are crucial for the initial screening of compounds and for prioritizing candidates for further experimental testing.
Table 1: Predicted Binding Energies of 6-Bromo-Quinazoline Derivatives with EGFR
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 8a | EGFR (wild-type) | -6.7 nih.gov |
| Derivative 8c | EGFR (wild-type) | -5.3 nih.gov |
Kinase domains are common targets for quinazoline-based inhibitors. Computational analysis helps to visualize and understand the specific interactions between the ligand and the kinase's active site. Studies on 6-bromo-quinazoline derivatives have shown their ability to fit effectively into the binding pockets of both EGFR and its mutated forms. nih.gov For example, docking studies revealed that the quinazolinone ring of a derivative could engage in π-interactions with key residues like Lys745 and the critical mutant gatekeeper residue Met790 in mutated EGFR. nih.gov Such analyses are vital for explaining the inhibitory mechanism of these compounds and for designing new molecules that can overcome drug resistance caused by mutations in the kinase domain. nih.gov
Successful binding of a ligand to a protein is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking can identify the key amino acid residues that form these critical connections. In the active site of wild-type EGFR, the established inhibitor Erlotinib forms hydrogen bonds with residues Cys773 and Met769. nih.gov Similarly, computational models of 6-bromo-quinazoline derivatives predicted the formation of crucial hydrogen bonds and other interactions with key residues within the EGFR active site. nih.govresearchgate.net For mutated EGFR, key interactions for potent inhibitors include hydrogen bonding with Met793 and Lys745. nih.gov Identifying these specific interactions provides a detailed map of the binding site, which is invaluable for structure-based drug design and optimization. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability, flexibility, and the influence of the surrounding solvent environment.
MD simulations are performed to evaluate the stability of a docked ligand within the protein's active site. A key metric used for this assessment is the Root-Mean-Square Deviation (RMSD), which measures the average change in the displacement of atoms over the course of the simulation. A stable RMSD profile over time suggests that the ligand has found a stable binding pose and the complex is not undergoing major conformational changes. researchgate.netmdpi.com
In a 100-nanosecond MD simulation of 6-bromo quinazoline derivatives bound to EGFR, the complexes were shown to reach equilibrium, indicating that the ligands settled into stable positions. nih.gov The RMSD value for one derivative, compound 8a, was found to be 0.7 Å, which compared favorably to the native ligand Erlotinib (0.9 Å), suggesting that the derivative forms a highly stable complex with the EGFR kinase domain. nih.gov Another metric, the Root-Mean-Square Fluctuation (RMSF), can be used to assess the flexibility of individual residues, confirming that the binding of the ligand does not cause significant destabilizing changes in the protein's active site. nih.gov
Table 2: RMSD Values from MD Simulation of Ligand-EGFR Complexes
| Ligand | Average RMSD (Å) | Interpretation |
|---|---|---|
| Derivative 8a | 0.7 nih.gov | Better stability than the native ligand nih.gov |
| Derivative 8c | 1.03 nih.gov | Less stable than the native ligand nih.gov |
The biological environment is aqueous, and water molecules can play a critical role in mediating ligand-protein interactions. MD simulations explicitly model the solvent, allowing for the evaluation of its effects on the stability of the complex. Hydrogen bonding is a crucial factor in the strength of ligand-enzyme interactions, and its persistence can be tracked throughout a simulation. nih.gov For example, during simulations of 6-bromo-quinazoline derivatives with EGFR, the number of hydrogen bonds was monitored to evaluate the stability of the ligand's conformation. nih.gov The analysis revealed that one derivative formed between zero and two hydrogen bonds throughout the simulation, highlighting the dynamic nature of these interactions within the solvent-exposed active site. nih.gov Understanding these water-mediated interactions is essential for accurately predicting binding affinity and for designing ligands with improved pharmacological properties.
Quantum Chemical Studies (Density Functional Theory - DFT Analysis)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been applied to various quinazoline derivatives to understand their behavior at a quantum mechanical level. While specific DFT data for 6-bromo-4-methoxyquinazoline is not abundant in publicly accessible literature, the principles and expected outcomes can be inferred from studies on closely related compounds.
Calculation of Electronic Properties (e.g., HOMO-LUMO Energies, Electrostatic Potential)
The electronic properties of a molecule are crucial in determining its reactivity and interaction with other molecules. Key parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and signifies the ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For instance, a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related bromo-heterocyclic compound, calculated a HOMO-LUMO gap of 4.343 eV. nih.govresearchgate.netresearchgate.net It is anticipated that a similar analysis of this compound would reveal its own characteristic HOMO-LUMO gap, providing insights into its stability and reactivity.
Another important electronic property is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors on the map indicate regions of varying electron density, with red typically representing electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) regions. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, an MEP analysis would likely highlight the nitrogen atoms of the quinazoline ring and the oxygen of the methoxy (B1213986) group as regions of negative potential, while the hydrogen atoms would be areas of positive potential.
A hypothetical table of electronic properties for this compound, based on typical values for similar structures, is presented below. It is important to note that these are representative values and actual calculated values may differ.
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
| Ionization Potential | 7.8 eV | Energy required to remove an electron. |
Thermodynamic Stability and Reactivity Assessments
DFT calculations can also be used to assess the thermodynamic stability of a molecule by calculating parameters such as total energy, enthalpy, and Gibbs free energy. nih.gov For example, a comparative study on different 6-bromo quinazoline derivatives revealed that lower values of these energies correspond to greater thermodynamic stability. nih.gov
Reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Potential (μ): The escaping tendency of electrons from a system.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
By calculating these descriptors for this compound, a comprehensive picture of its stability and reactivity can be obtained.
Elucidation of Reaction Pathways and Transition States
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data.
Development of Predictive Models for Biological Activity based on Structural Descriptors
For quinazoline derivatives, QSAR models have been successfully developed to predict their anticancer activity. nih.govorientjchem.orgnih.govresearchgate.netijper.orgbiointerfaceresearch.comresearchgate.net These models typically employ a set of molecular descriptors that can be categorized as:
Electronic Descriptors: Such as atomic net charges, HOMO and LUMO energies, and dipole moment. orientjchem.orgresearchgate.net
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Steric Descriptors: Related to the size and shape of the molecule.
Thermodynamic Descriptors: Such as solvation energy and heat of formation.
A typical QSAR study on quinazoline derivatives as anticancer agents might yield a linear equation of the following form:
Log(IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and the β values are the regression coefficients for each descriptor. orientjchem.org The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). ijper.org
A hypothetical QSAR model for a series of 6-bromo-4-substituted quinazoline derivatives might look like the table below.
| Descriptor | Coefficient | Contribution to Activity |
| C4-substituent Volume | -0.45 | Indicates that smaller substituents at the 4-position may increase activity. |
| Net Charge on N1 | +1.20 | Suggests that a more positive charge on the N1 atom is favorable for activity. |
| HOMO Energy | -0.85 | A lower HOMO energy (stronger electron-holding) might be beneficial. |
| LogP (Lipophilicity) | +0.60 | Higher lipophilicity could enhance cell membrane permeability and thus, activity. |
Identification of Physicochemical and Structural Features Correlating with Efficacy
Through the analysis of QSAR models, key physicochemical and structural features that influence the biological efficacy of quinazoline derivatives can be identified. For instance, studies have shown that the nature and position of substituents on the quinazoline ring are critical for activity. nih.gov
For the this compound scaffold, QSAR studies would aim to elucidate the importance of:
The Bromo Group at Position 6: Halogen atoms can influence lipophilicity and participate in halogen bonding, which can be important for ligand-receptor interactions.
The Methoxy Group at Position 4: This group can act as a hydrogen bond acceptor and its size and electronic properties can affect binding affinity. Electron-withdrawing groups at the 4-position of the quinazoline ring have been shown to enhance activity in some cases. nih.gov
The Quinazoline Core: The bicyclic aromatic system provides a rigid scaffold for the presentation of functional groups in the correct orientation for interaction with a biological target.
By systematically varying substituents at different positions of the this compound core and developing robust QSAR models, a clearer understanding of the structure-activity landscape can be achieved, paving the way for the design of more potent and selective analogs.
Broader Applications in Materials Science and Other Fields
Potential as Building Blocks in Organic Semiconductors
The field of organic electronics is continually searching for new molecular structures that can efficiently transport charge. Quinazoline (B50416) derivatives are being explored for such applications due to their planar structure and extended π-conjugated systems, which are essential for charge mobility. benthamdirect.com While direct research on 6-Bromo-4-methoxyquinazoline as an organic semiconductor is not extensively documented, the properties of related quinazoline-based materials provide strong indications of its potential.
The incorporation of quinazoline fragments into π-extended conjugated systems is a recognized strategy for creating novel optoelectronic materials. benthamdirect.com The bromine atom on this compound can be readily replaced through cross-coupling reactions to introduce various aryl or heteroaryl groups, thereby extending the π-conjugation and tuning the electronic properties of the molecule. mdpi.com The methoxy (B1213986) group can further modulate the energy levels (HOMO/LUMO) of the resulting material, which is a critical factor in the performance of organic semiconductor devices. The synthesis of polycarbo-substituted quinazolines from halogenated precursors has been shown to yield materials with interesting electronic absorption and emission properties. nih.gov
Table 1: Potential Modifications of this compound for Organic Semiconductors
| Modification via Cross-Coupling at 6-position | Potential Impact on Semiconductor Properties |
| Arylation (e.g., with phenyl, carbazole, triphenylamine) | Extension of π-conjugation, enhancement of charge carrier mobility. benthamdirect.com |
| Vinylation | Creation of arylvinylsubstituted quinazolines with potential for non-linear optical properties. benthamdirect.com |
| Thienyl substitution | Introduction of electron-rich moieties to modulate electronic characteristics. |
Role in the Development of Fluorescent Dyes and Optical Materials
The inherent photophysical properties of the quinazoline ring system make it an attractive scaffold for the development of fluorescent dyes and optical materials. nih.govrsc.org The emission characteristics of quinazoline derivatives can be finely tuned by altering the substituents on the heterocyclic core. rsc.org Halogenated quinazolines, such as this compound, are key starting materials for creating polysubstituted fluorescent quinazolines. benthamdirect.com
Research on substituted quinazolines has demonstrated that the introduction of different functional groups can lead to materials with a wide range of emission colors and high quantum yields. researchgate.net For instance, the substitution with electron-donating groups can lead to a red-shift in the emission spectrum. rsc.org The bromine atom in this compound provides a convenient site for introducing such groups through reactions like the Suzuki or Sonogashira coupling, allowing for the systematic tuning of the fluorescence properties. mdpi.com The resulting molecules could find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. benthamdirect.comrsc.org Some quinazoline-based systems have also shown potential as thermally activated delayed fluorescence (TADF) emitters, a class of materials that can achieve high efficiency in OLEDs. urfu.ru
Table 2: Photophysical Properties of Substituted Quinazoline Derivatives
| Compound Type | Emission Characteristics | Potential Application | Reference |
| 2,4-Disubstituted quinazolines | Blue-green fluorescence with high quantum yields | OLEDs | researchgate.net |
| Donor-substituted quinazolines | Tunable emission from blue to orange | Fluorescent probes, OLEDs | rsc.org |
| nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolines | Solvatochromic fluorescence | Sensors, Imaging | mdpi.com |
Applications in Agrochemicals, particularly Crop Protection Products
The quinazoline scaffold is recognized as a "privileged structure" in the development of new agrochemicals due to the broad-spectrum biological activities exhibited by its derivatives. mdpi.com These activities include fungicidal, herbicidal, and insecticidal properties. The introduction of halogen atoms into active ingredients is a common strategy in agrochemical research to enhance efficacy and modulate physicochemical properties. nih.govresearchgate.net
While specific studies on the agrochemical applications of this compound are not widely available, the general potential of halogenated quinazolines in this field is well-established. The bromine atom at the 6-position could play a significant role in the biological activity of molecules derived from this precursor. For example, the presence of a halogen at the 6-position of the quinazoline ring has been shown in some cases to improve the desired biological effects. The 4(3H)-quinazolinone scaffold, closely related to quinazoline, has been extensively investigated for the discovery of novel fungicides and herbicides. mdpi.com Therefore, this compound serves as a valuable starting material for the synthesis of new potential crop protection agents.
Utility in the Synthesis of Specialty Chemicals and Advanced Materials
Beyond the specific applications mentioned above, this compound is a versatile intermediate for the synthesis of a wide range of specialty chemicals and advanced materials. The reactivity of the C-Br bond allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com These reactions enable the straightforward introduction of a diverse array of functional groups, leading to the creation of novel molecular structures with tailored properties.
The ability to selectively functionalize the 6-position provides a powerful tool for chemists to build complex molecules. These molecules may find use in diverse areas, from the development of new pharmaceuticals to the creation of novel polymers and functional materials. The halogenated quinazoline framework is considered an important intermediate for generating libraries of polysubstituted derivatives for screening in various applications. mdpi.com
Research Challenges and Future Perspectives for 6 Bromo 4 Methoxyquinazoline
The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific derivative, 6-Bromo-4-methoxyquinazoline, and its related analogs are subjects of ongoing research, aimed at overcoming existing therapeutic hurdles and expanding their clinical potential. This article delves into the key research challenges and future perspectives associated with this class of compounds.
Q & A
Q. What are the common synthetic routes for 6-Bromo-4-methoxyquinazoline?
Methodological Answer: The synthesis typically involves functionalization of quinazoline precursors. Key steps include:
- Bromination : Introducing bromine at position 6 using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .
- Methoxy Group Introduction : Methoxylation at position 4 via nucleophilic substitution or coupling reactions, often using NaOMe or Cu-mediated protocols .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
Example Synthetic Pathway (from ):
Start with 6-bromo-4-chloroquinazoline.
React with thiophen-2-ylmethanamine in DMF with Hünig’s base to substitute chlorine with an amine group.
Purify via silica column chromatography (yield: 99%) .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons in quinazoline ring) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight (MW: 239.07) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and Br content (e.g., Br% ~33.4%) .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Seal in dry, inert containers under argon or nitrogen. Store at 2–8°C to prevent degradation .
- Handling Precautions : Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids (e.g., 58% yield with benzo[d][1,3]dioxol-5-ylboronic acid) .
- Solvent and Base : DMF or THF with Na₂CO₃ enhances reactivity. Microwave-assisted heating (150°C, 1 h) reduces reaction time .
- Workup : Sequential washing with NaHCO₃ and LiCl to remove unreacted boronic acids and Pd residues .
Optimization Table (from ):
| Condition | Outcome | Yield |
|---|---|---|
| Pd(PPh₃)₄, DMF, 150°C | Cross-coupled product | 58% |
| Conventional heating (12 h) | Lower conversion | <40% |
Q. How do substituents at the 6-position influence the biological activity of 4-methoxyquinazoline derivatives?
Methodological Answer:
- Bromine vs. Other Halogens : Bromine’s electron-withdrawing effect enhances electrophilic reactivity, improving binding to kinase targets (e.g., CDC2-like kinases) .
- Anti-inflammatory Activity : Substituted 6-arylquinazolines show enhanced activity due to hydrophobic interactions with COX-2 active sites .
- Comparative Analysis : 6-Bromo derivatives exhibit higher potency than chloro or fluoro analogs in enzyme inhibition assays .
Structure-Activity Relationship (SAR) Table (from ):
| Compound | Biological Activity | Key Feature |
|---|---|---|
| This compound | Anticancer | Bromine enhances solubility/reactivity |
| 6-Fluoro analog | Improved bioavailability | Fluorine’s electronegativity |
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., SNAr mechanism) by analyzing electron density maps and Fukui indices .
- Docking Studies : Simulate interactions with biological targets (e.g., kinase domains) using AutoDock or Schrödinger Suite .
- Software Tools : Gaussian 16 for quantum mechanics; SHELX for crystallographic refinement .
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Q. What strategies are effective for enhancing the anti-inflammatory activity of this compound derivatives?
Methodological Answer:
- Functionalization : Introduce sulfonamide or triazole moieties at position 2 to improve COX-2 selectivity .
- Prodrug Design : Modify the methoxy group to a phosphate ester for targeted release in inflammatory tissues .
- In Vivo Testing : Use murine models (e.g., carrageenan-induced paw edema) to evaluate efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
